molecular formula C26H21F2N3O2 B2694539 2-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 1210371-05-3

2-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2694539
CAS No.: 1210371-05-3
M. Wt: 445.47
InChI Key: FHTGJNXZXLMDJE-UHFFFAOYSA-N
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Description

2-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a combination of fluorophenyl, pyrazole, and tetrahydroisoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than traditional batch reactors.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-1H-pyrazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of fluorophenyl, pyrazole, and tetrahydroisoquinoline moieties. This unique structure may confer specific biological activities and properties that are not found in other similar compounds.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F2N3O2/c27-21-7-5-18(6-8-21)17-33-24-16-31(23-11-9-22(28)10-12-23)29-25(24)26(32)30-14-13-19-3-1-2-4-20(19)15-30/h1-12,16H,13-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTGJNXZXLMDJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=NN(C=C3OCC4=CC=C(C=C4)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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